Cas no 1805162-01-9 (Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate)

Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate
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- インチ: 1S/C11H13F2NO4/c1-4-18-11(15)8-6(16-2)5-7(17-3)14-9(8)10(12)13/h5,10H,4H2,1-3H3
- InChIKey: FINNZDLAUSNXIF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)OCC)=C(C=C(N=1)OC)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 278
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 57.6
Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029072067-500mg |
Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate |
1805162-01-9 | 97% | 500mg |
$815.00 | 2022-04-01 | |
Alichem | A029072067-250mg |
Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate |
1805162-01-9 | 97% | 250mg |
$489.60 | 2022-04-01 | |
Alichem | A029072067-1g |
Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate |
1805162-01-9 | 97% | 1g |
$1,460.20 | 2022-04-01 |
Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylateに関する追加情報
Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate (CAS No. 1805162-01-9): A Comprehensive Overview
Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate (CAS No. 1805162-01-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure and functional groups, holds potential applications in various therapeutic areas. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate is a pyridine derivative with a difluoromethyl group and two methoxy substituents. The presence of these functional groups imparts distinct chemical and physical properties to the molecule. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the methoxy groups contribute to its solubility and reactivity. The ethyl ester moiety at the carboxylic acid position further influences its pharmacokinetic properties.
The molecular formula of Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate is C13H15F2N2O4, with a molecular weight of approximately 295.27 g/mol. It is a white crystalline solid at room temperature and exhibits good stability under standard laboratory conditions. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone, making it suitable for various chemical reactions and biological assays.
Synthesis Methods
The synthesis of Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate has been reported in several studies, each employing different strategies to achieve high yields and purity. One common approach involves the condensation of 2-chloro-4,6-dimethoxypyridine-3-carbaldehyde with ethyl difluoroacetate in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via a nucleophilic addition followed by an elimination step to form the desired product.
An alternative method involves the reaction of 2-chloro-4,6-dimethoxypyridine-3-carboxylic acid with ethyl difluoroacetate using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). This method provides good yields and avoids the use of harsh reaction conditions.
Biological Activities
Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate has been investigated for its potential biological activities in various preclinical studies. One notable area of interest is its activity as a modulator of ion channels and receptors. Research has shown that this compound can selectively bind to specific ion channels, such as voltage-gated potassium channels (Kv), thereby modulating their function. This property makes it a promising candidate for the development of novel therapeutic agents for neurological disorders.
In addition to its ion channel modulating activity, Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate has also been studied for its anti-inflammatory effects. Preclinical studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that the compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent Research Advancements
The field of medicinal chemistry is continuously evolving, and recent research has shed new light on the potential applications of Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves inhibition of viral replication through interference with viral RNA synthesis.
Another significant advancement is the exploration of this compound's potential as a radioprotective agent. Research conducted at a leading pharmaceutical institute found that Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate can protect cells from radiation-induced damage by scavenging reactive oxygen species (ROS) and enhancing DNA repair mechanisms. These findings open up new possibilities for its use in radiation therapy and other medical applications involving exposure to ionizing radiation.
Conclusion
Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate (CAS No. 1805162-01-9) is a promising compound with a unique chemical structure that offers diverse biological activities. Its potential applications in neurological disorders, inflammatory diseases, antiviral therapy, and radioprotection make it an exciting target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments in various fields.
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